9-Bromobenzo[h]isoquinoline-6-carbonitrile
Description
9-Bromobenzo[h]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzo[h]isoquinoline core substituted with a bromine atom at position 9 and a cyano group at position 4. Bromine and cyano substituents are known to influence electronic characteristics, reactivity, and intermolecular interactions, making this compound relevant in pharmaceutical and materials chemistry .
Properties
CAS No. |
919293-10-0 |
|---|---|
Molecular Formula |
C14H7BrN2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
9-bromobenzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-11-1-2-12-10(7-16)5-9-3-4-17-8-14(9)13(12)6-11/h1-6,8H |
InChI Key |
GKOMWRNVTOESIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Bromobenzo[h]isoquinoline-6-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 9-Bromobenzo[h]isoquinoline-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules. It can be used in the development of probes for imaging and diagnostic purposes .
Medicine: Its derivatives may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 5-Amino-1-(4-nitrophenyl)-[1,2,3]triazolo[5,1-a]isoquinoline-6-carbonitrile (): Features a triazole ring fused to the isoquinoline core, with amino and nitro groups. The cyano group at position 6 is conserved.
- 11-(4-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile (): Includes a chlorophenyl substituent and a partially saturated imidazo ring.
- Benzothiolo[3,2-h]isoquinoline-6-carbonitrile (): Contains a thiophene ring fused to the isoquinoline system.
Substituent Effects :
Physical Properties and Spectroscopic Data
Table 1: Comparative Physical Properties
Spectroscopic Trends :
- IR Spectroscopy: Cyano groups exhibit strong absorption near 2220–2210 cm⁻¹, consistent across analogs . Bromine may cause minor shifts due to inductive effects.
- NMR : Aromatic protons in brominated derivatives are expected to downfield-shift compared to chloro or nitro analogs due to bromine’s electronegativity .
Crystal Packing and Intermolecular Interactions
- Hydrogen Bonding: In 5-amino-triazolo-isoquinoline, N–H⋯N and C–H⋯N bonds form 2D layers (). Bromine may introduce C–Br⋯π or halogen bonds, altering packing motifs .
- Planarity: Fused aromatic systems (e.g., triazolo-isoquinoline) exhibit near-planar geometries (dihedral angles <10°), while bulky substituents like bromine may induce torsional strain .
Biological Activity
9-Bromobenzo[h]isoquinoline-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound is characterized by a bromine atom at the 9th position and a cyano group at the 6th position of the benzo[h]isoquinoline structure. This unique structural arrangement contributes to its reactivity and interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C13H8BrN
- Molecular Weight : Approximately 286.12 g/mol
- Structural Features : The presence of a bromine atom and a cyano group enhances its electrophilic properties, making it suitable for various chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Isoquinoline Framework : This may involve cyclization reactions using appropriate precursors.
- Bromination : Introduction of the bromine substituent at the 9th position.
- Nitrilation : Conversion of a suitable precursor to introduce the cyano group at the 6th position.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Derivatives of this compound have demonstrated efficacy in inhibiting the proliferation of several cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Leukemia Cells
The biological activity is believed to be mediated through interactions with specific enzymes and receptors:
- Inhibition of key signaling pathways involved in cell proliferation and survival.
- Modulation of apoptotic pathways leading to increased cancer cell death.
Case Studies
- Study on Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry assessed the antimicrobial effects of various benzo[h]isoquinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, establishing the compound's potential as an antimicrobial agent .
- Anticancer Efficacy : In another study, derivatives were tested against human cancer cell lines. The results showed that compounds similar to this compound inhibited cell growth by inducing apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H8BrN | Contains a cyano group instead of an aldehyde |
| 9-Bromobenzo[h]isoquinoline-6-carboxylic acid | C13H9BrO2 | Has a carboxylic acid functional group |
| 9-Bromobenzo[h]isoquinoline-6-carbaldehyde | C13H9BrO | Contains an aldehyde group, enhancing reactivity |
This table highlights how structural variations influence biological activities. The presence of different functional groups can significantly alter the pharmacological profiles of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
